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Compound of Interest

Compound Name: Tas-117

Cat. No.: B611162

Pifusertib (TAS-117), a potent and selective oral allosteric pan-AKT inhibitor, has demonstrated
modest antitumor activity in early clinical development for patients with advanced solid tumors.
A comparative analysis of the initial first-in-human Phase | trial and a subsequent Phase |l
study reveals a consistent, though limited, efficacy profile, with some signals of activity in
specific patient populations harboring certain genetic mutations.

Quantitative Efficacy Data

The following table summarizes the key efficacy endpoints from the Phase | and Phase II
clinical trials of Pifusertib.
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Phase | Study (First-in- Phase Il Study (K-

Efficacy Endpoint
Human) BASKET)

4 confirmed partial responses ) )
) 8% (1 partial response in a
Overall Response Rate (ORR) in the safety assessment

patient with ovarian cancer)
phase (n=43)

61.5% in PIK3CA-mutated
endometrial cancer (n=13),
) 80.0% in AKT-altered 23% (1 partial response and 2
Disease Control Rate (DCR) ) ) )
endometrial cancer (n=5), with stable disease)[1][2]
37.5% in ovarian clear cell

carcinoma (n=16)[1]

Median Progression-Free 1.4 months (95% CI: 1.2-1.6
) Not reported
Survival (PFS) months)[1][3][4]

4.8 months (95% CI: 2.6-11.2

Median Overall Survival (OS) Not reported
months)[1][3][4]

Experimental Protocols
Phase | First-in-Human Study

The initial Phase | trial was an open-label, non-randomized, dose-escalating study enrolling
patients with advanced or metastatic solid tumors.[5][6] The study consisted of three phases: a
dose escalation phase, a regimen modification phase, and a safety assessment phase.[5][6]
The primary objectives were to determine the dose-limiting toxicities and the maximum
tolerated dose. Secondary endpoints included assessing the pharmacokinetics,
pharmacodynamics, and preliminary antitumor activity of Pifusertib.[5][6] Both once-daily and
intermittent (4 days on/3 days off) dosing schedules were investigated.[5][6]

Phase Il K-BASKET Study

This was a single-arm, single-center Phase Il study that enrolled heavily pre-treated patients
with advanced solid tumors harboring specific PI3K/Akt gene aberrations.[1][2][3] The primary
endpoint was the overall response rate (ORR).[2] Secondary endpoints included disease
control rate (DCR), progression-free survival (PFS), and overall survival (0S).[2] Patients with
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gastrointestinal (Gl) cancers received 16 mg of Pifusertib daily, while those with non-GI cancers
received 24 mg on a 4 days on/3 days off schedule.[2][4]

Signaling Pathway and Experimental Workflow

Pifusertib functions by inhibiting the kinase activity of all three AKT isoforms (AKT1, 2, and 3),
which are central nodes in the PISBK/AKT/mTOR signaling pathway.[7] This pathway is crucial
for regulating cell growth, proliferation, survival, and metabolism.[7]

Receptor Tyrosine
Kinase (RTK)

ctivates

PI3K PIP2

Converts PIP2 to

Pifusertib
(TAS-117)

PIP3

Inhibits

Downstream Effectors
(e.g., mTOR)

Cell Growth &
Proliferation

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://pubmed.ncbi.nlm.nih.gov/33723724/
https://d-nb.info/1232621072/34
https://pmc.ncbi.nlm.nih.gov/articles/PMC10334253/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10334253/
https://www.benchchem.com/product/b611162?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Pifusertib's mechanism of action in the PISK/AKT signaling pathway.

The general workflow for the clinical trials evaluating Pifusertib is depicted below.
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A generalized workflow for the clinical evaluation of Pifusertib.

In conclusion, the efficacy of Pifusertib observed in the Phase Il K-BASKET study appears to
be consistent with the preliminary antitumor activity seen in the initial Phase |1 trial. While the
overall response rates are modest, the disease control rate in specific, genetically defined
populations suggests a potential benefit for a targeted patient group. The Phase Il study
provided more concrete data on progression-free and overall survival, which were not detailed
in the initial phase | report. Both studies indicated a manageable safety profile.[3][6] Further

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b611162?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC8426297/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11129975/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

research, potentially in combination with other therapies, may be necessary to enhance the
clinical efficacy of Pifusertib.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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